Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve kinetic studies and the use of spectroscopic techniques to monitor the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes studying its chemical properties like acidity or basicity, electrophilicity or nucleophilicity, and redox potential.Scientific Research Applications
Enzymatic Reduction in Pharmaceutical Synthesis
Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate has been studied for its role in enzymatic reactions, specifically in the synthesis of pharmaceutical compounds. Chen et al. (2014) identified a new NADH-dependent carbonyl reductase capable of reducing the ketoester variant of this compound to a hydroxy ester. This process is crucial for synthesizing chiral precursors like (R)-α-lipoic acid (Chen et al., 2014).
Structural Analysis and Crystallography
The compound has been a subject of interest in structural chemistry. Yaeghoobi et al. (2009) and Kalita et al. (2010) conducted studies focusing on the crystal structure of related Schiff base compounds, which provide insights into the molecular geometry and potential applications in material science (Yaeghoobi et al., 2009), (Kalita et al., 2010).
Synthesis of Chromen-4-one Derivatives
Research by Gao et al. (2012) highlights the isolation of new compounds from Aquilaria sinensis, including derivatives of chromen-4-one. These studies are essential for understanding the chemical diversity and potential biological activities of compounds derived from this chemical family (Gao et al., 2012).
Synthesis of Anacardic Acids
Satoh et al. (2001) explored the synthesis of 11-chloro-3-methoxy-2-undecenal, a related compound, in the context of anacardic acids. These acids, isolated from plants of the Anacardiaceae family, have a range of biological activities and are of interest in pharmaceutical research (Satoh et al., 2001).
Green Chemistry Applications
Paula et al. (2012) utilized a derivative of this compound in Knoevenagel condensations, highlighting a greener protocol for such chemical reactions. This research contributes to the development of more sustainable chemical processes (Paula et al., 2012).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) synthesized derivatives of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and evaluated their antimicrobial and antioxidant activities. This research is significant in the search for new therapeutic agents with antimicrobial properties (Raghavendra et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining its LD50, safety precautions to be taken while handling it, and its disposal methods.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound. It could be its potential uses, further reactions, or investigations into its mechanism of action.
Please consult with a chemical expert or refer to specific literature for detailed and accurate information. It’s important to handle all chemical substances with care, following safety protocols and guidelines. Always refer to Material Safety Data Sheets (MSDS) for information on handling and disposal of chemical substances.
properties
IUPAC Name |
ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-3-22-17(20)9-7-5-4-6-8-15(19)14-11-10-13(18)12-16(14)21-2/h10-12H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFWEANWFJQWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate |
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